Cas no 618-84-8 (3-amino-5-nitro-benzoic acid)

3-アミノ-5-ニトロ安息香酸は、分子式C7H6N2O4で表される芳香族化合物です。ベンゼン環にアミノ基(-NH2)とニトロ基(-NO2)がメタ位に配置された安息香酸誘導体で、有機合成中間体として重要な役割を果たします。特に医薬品や染料の合成において、官能基の反応性を活かした多段階反応に適しています。アミノ基の求核性とニトロ基の電子吸引性を併せ持つため、選択的な置換反応や縮合反応が可能です。高い純度と安定性を特徴とし、実験室規模から工業生産まで幅広く利用されています。結晶性固体で、適切な条件下で長期保存が可能です。

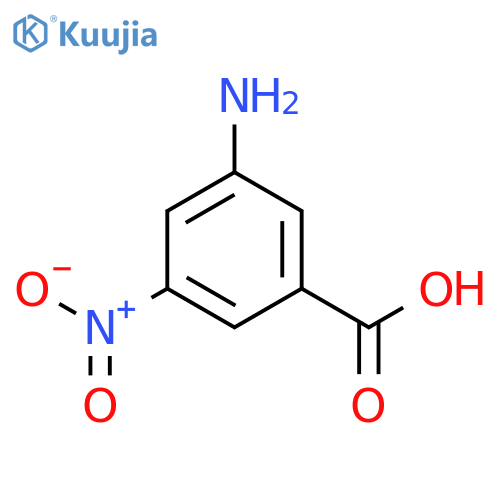

3-amino-5-nitro-benzoic acid structure

商品名:3-amino-5-nitro-benzoic acid

3-amino-5-nitro-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-nitrobenzoic acid

- Benzoic acid, 3-amino-5-nitro-

- 3-Amino-5-nitro-benzoesaeure

- 3-amino-5-nitrobenzoic

- 3-Amino-5-nitro-benzoic acid

- 5-amino-3-nitrobenzoic acid

- Benzoic acid,3-amino-5-nitro

- 3-Amino-5-nitrobenzoicacid

- NSC 44297

- ZNVHAQRPXAQKRU-UHFFFAOYSA-N

- NSC44297

- 5-nitro-3-aminobenzoic acid

- 3-nitro-5-aminobenzoic acid

- Benzoic acid,3-amino-5-nitro-

- ZERO/001510

- STK366075

- SBB001740

- RP24301

- AB01230

- U

- Z276142568

- CS-0128390

- SY031222

- AC-24720

- 3-amino-5-nitro-benzoate

- MFCD00017025

- SR-01000529129-1

- FT-0615012

- SCHEMBL91307

- H10046

- GS-3281

- SR-01000529129

- 618-84-8

- NSC-44297

- EN300-77888

- AKOS000113523

- A833466

- DTXSID90286230

- DTXCID10237380

- DB-022246

- ALBB-016132

- AE-641/00128048

- FA41544

- 629-986-6

- 3-amino-5-nitro-benzoic acid

-

- MDL: MFCD00017025

- インチ: 1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11)

- InChIKey: ZNVHAQRPXAQKRU-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C(=C([H])C(=C1[H])[N+](=O)[O-])N([H])[H])=O

- BRN: 1457935

計算された属性

- せいみつぶんしりょう: 182.03300

- どういたいしつりょう: 182.033

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 109

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: 不明2。密度(g/ml、25℃)

- 密度みつど: 1.5181 (rough estimate)

- ゆうかいてん: 210-212°C

- ふってん: 453.7 ℃ at 760 mmHg

- フラッシュポイント: 228.2±25.9 °C

- 屈折率: 1.5880 (estimate)

- PSA: 109.14000

- LogP: 1.97960

3-amino-5-nitro-benzoic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38-20/21/22

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S26-S36/37/39

- ちょぞうじょうけん:Hygroscopic. Ambient temperatures.

- リスク用語:R36/37/38

3-amino-5-nitro-benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12508-5g |

3-Amino-5-nitrobenzoic acid, 98% |

618-84-8 | 98% | 5g |

¥1037.00 | 2023-03-01 | |

| Enamine | EN300-77888-2.5g |

3-amino-5-nitrobenzoic acid |

618-84-8 | 95% | 2.5g |

$57.0 | 2024-05-22 | |

| Enamine | EN300-77888-0.1g |

3-amino-5-nitrobenzoic acid |

618-84-8 | 95% | 0.1g |

$19.0 | 2024-05-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0668-10G |

3-amino-5-nitro-benzoic acid |

618-84-8 | 97% | 10g |

¥ 330.00 | 2023-03-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0668-100G |

3-amino-5-nitro-benzoic acid |

618-84-8 | 97% | 100g |

¥ 1,716.00 | 2023-03-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171209-5g |

3-amino-5-nitro-benzoic acid |

618-84-8 | 98% | 5g |

¥479.90 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1298020-25G |

3-amino-5-nitro-benzoic acid |

618-84-8 | 97% | 25g |

$115 | 2024-07-21 | |

| Enamine | EN300-77888-0.5g |

3-amino-5-nitrobenzoic acid |

618-84-8 | 95% | 0.5g |

$21.0 | 2024-05-22 | |

| Fluorochem | 021284-5g |

3-Amino-5-nitrobenzoic acid |

618-84-8 | 98% | 5g |

£76.00 | 2022-03-01 | |

| TRC | A619025-5g |

3-Amino-5-nitrobenzoic Acid |

618-84-8 | 5g |

$ 145.00 | 2022-05-31 |

3-amino-5-nitro-benzoic acid 関連文献

-

1. Hydrogen transfer. Part VII. Metal-catalysed transfer-hydrogenation of nitro-compoundsE. A. Braude,R. P. Linstead,K. R. H. Wooldridge J. Chem. Soc. 1954 3586

618-84-8 (3-amino-5-nitro-benzoic acid) 関連製品

- 528-45-0(3,4-Dinitrobenzoic acid)

- 610-27-5(4-Nitrophthalic acid)

- 1588-83-6(4-Amino-3-nitrobenzoic acid)

- 616-79-5(2-Amino-5-nitrobenzoic acid)

- 96-98-0(4-Methyl-3-nitrobenzoic acid)

- 6968-22-5(3-Amino-4-nitrobenzoic acid)

- 121-92-6(3-Nitrobenzoic acid)

- 618-88-2(5-nitrobenzene-1,3-dicarboxylic acid)

- 62-23-7(4-Nitrobenzoic acid)

- 99-34-3(3,5-Dinitrobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:618-84-8)3-amino-5-nitro-benzoic acid

清らかである:99%

はかる:25g

価格 ($):347.0